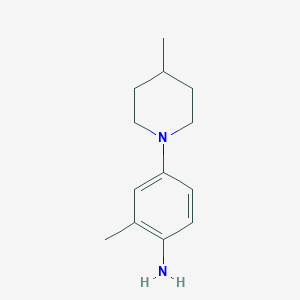

2-Methyl-4-(4-methyl-1-piperidinyl)aniline

Description

Chemical Structure and Properties

2-Methyl-4-(4-methyl-1-piperidinyl)aniline (CAS: 16154-71-5) is an aromatic amine featuring a methyl-substituted aniline core linked to a 4-methylpiperidine group. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.29 g/mol. The compound is a white crystalline solid with low solubility in polar solvents due to the hydrophobic piperidine ring and restricted hydrogen bonding .

Synthesis and Applications The compound is synthesized via nucleophilic substitution reactions, often starting from halogenated toluenes. For example, 3-fluoro-5-nitrotoluene reacts with 4-methylpiperidine under basic conditions, followed by nitro reduction to yield the final aniline derivative .

Properties

IUPAC Name |

2-methyl-4-(4-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-10-5-7-15(8-6-10)12-3-4-13(14)11(2)9-12/h3-4,9-10H,5-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZESFHIIJHUTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Salt-Forming and Reduction Route (Adapted from Related Piperidine-Aniline Syntheses)

A method closely related to the preparation of substituted piperidinyl anilines involves a two-step process:

Salt-Forming Reaction:

Starting with a nitro-substituted aromatic pyridine derivative (e.g., 3-(4-nitrophenyl)pyridine), react with a halogenated propylene to form a quaternary ammonium salt intermediate. Zinc powder and organic solvents such as ethanol or acetonitrile are used to facilitate the reaction at moderate temperatures (55–65 °C). The molar ratios are carefully controlled to optimize yield.Reduction Reaction:

The quaternary ammonium salt is mixed with zinc chloride and sodium borohydride under an inert atmosphere (nitrogen, helium, or argon) to reduce the nitro group and simultaneously hydrogenate the pyridine ring, converting it to a piperidine ring. The reaction is conducted at 20–30 °C over 3–5 hours, followed by pH adjustment (to 10–12) using bases such as sodium hydroxide or triethylamine. Organic extraction and concentration yield the piperidinyl aniline product.

This method avoids precious metal catalysts, reduces production costs, and provides good yields under mild conditions. It is particularly suited for large-scale industrial synthesis of piperidinyl anilines and can be adapted for methyl-substituted derivatives by appropriate choice of starting materials.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Salt-Forming Reaction | 3-(4-nitrophenyl)pyridine + 3-halogenated propylene, zinc powder, ethanol/acetonitrile, 55–65 °C | Formation of quaternary ammonium salt | Molar ratio: 1:1.1–1.2:0.1–0.3 (pyridine:propylene:zinc) |

| Reduction Reaction | Quaternary ammonium salt + ZnCl2 + NaBH4, inert gas, 20–30 °C, 3–5 h | Reduction of nitro and pyridine to piperidine | pH adjusted to 10–12, solvent THF or ethanol |

Piperidine Carbonyl Intermediate Approach

Another approach involves the synthesis of piperidine derivatives via carbonyl intermediates:

- Starting from t-Boc-protected piperidine-4-carboxylic acid, conversion to a Weinreb amide intermediate is achieved using 1,1’-carbonyldiimidazole and N,O-dimethylhydroxylamine.

- This intermediate reacts with lithiated heteroaromatic bromides (prepared by treatment with n-butyllithium at low temperature, e.g., -78 °C) to introduce substituted heteroaromatic groups at the 4-position of the piperidine ring.

- Subsequent deprotection and functional group manipulation yield the desired substituted piperidinyl anilines, including methyl-substituted variants.

- This method allows precise control over substitution patterns and is useful for synthesizing complex derivatives for pharmaceutical applications.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Weinreb Amide Formation | t-Boc-piperidine-4-carboxylic acid + CDI + N,O-dimethylhydroxylamine | Intermediate for carbonyl substitution | Protects piperidine nitrogen |

| Lithiation & Coupling | Heteroaromatic bromide + n-BuLi (-78 °C), then Weinreb amide | Introduction of heteroaromatic substituent | Low temperature improves yield |

| Deprotection | Potassium carbonate in methanol reflux | Removal of Boc protecting group | Selective deprotection on aniline nitrogen |

Nucleophilic Substitution and Coupling for Piperidinyl Anilines

A related patented method for preparing substituted piperidinyl anilines involves:

- Nucleophilic substitution reactions to introduce alkoxy or methyl groups on the aromatic ring.

- Coupling reactions to attach the piperidine moiety.

- Reduction steps to convert nitro groups to amines.

- This method addresses issues of long reaction times and harsh conditions by optimizing reaction parameters to achieve shorter synthesis times, easier operation, and better safety profiles.

Comparative Analysis of Preparation Methods

| Feature | Salt-Forming & Reduction Method | Piperidine Carbonyl Intermediate Method | Nucleophilic Substitution & Coupling Method |

|---|---|---|---|

| Catalyst | Zinc chloride, sodium borohydride (no precious metals) | Organolithium reagents, CDI | Various nucleophiles and coupling agents |

| Reaction Conditions | Mild temperature (20–65 °C), inert atmosphere | Low temperature (-78 °C) for lithiation | Variable; optimized for shorter times |

| Yield | Good to excellent | High, with precise substitution control | Moderate to high, depending on substrates |

| Scalability | Suitable for large-scale industrial production | More suited for research and small scale | Potentially scalable with process optimization |

| Complexity of Synthesis | Moderate | Higher due to multiple protection/deprotection steps | Moderate |

| Safety and Environmental Impact | Avoids precious metals, uses safer reagents | Requires handling of organolithium reagents | Improved safety via optimized conditions |

Research Findings and Notes

- The salt-forming and reduction method is advantageous due to its avoidance of precious metals, lowering cost and environmental impact while maintaining good yields. The simultaneous reduction of nitro and pyridine rings in one step simplifies the process.

- The carbonyl intermediate method offers flexibility in synthesizing diverse substituted piperidinyl anilines, including methyl-substituted variants, by leveraging the Weinreb amide intermediate and controlled lithiation reactions.

- Optimization of reaction temperature, reagent molar ratios, and solvent choice significantly impacts yield and purity.

- Protective atmospheres (nitrogen, helium, argon) during reduction prevent side reactions and improve product quality.

- Post-reaction purification typically involves pH adjustment, organic extraction, and concentration under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methyl-1-piperidinyl)aniline undergoes several types of chemical reactions:

Oxidation: Can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions include:

Nitro Derivatives: From oxidation.

Amine Derivatives: From reduction.

Substituted Anilines: From electrophilic substitution.

Scientific Research Applications

1.1. Analgesic and Anesthetic Properties

The compound has been identified as having analgesic and anesthetic effects, making it suitable for use in postoperative care. It can be utilized in patient-controlled analgesia systems, allowing patients to manage their pain relief effectively post-surgery. The compound's formulation enables it to be administered in a water-soluble form, which is crucial for continuous infusion in clinical settings .

1.2. Sedative Effects

Research indicates that 2-Methyl-4-(4-methyl-1-piperidinyl)aniline can also function as a sedative agent. Its sedative properties are beneficial in various medical procedures where patient relaxation is necessary . The compound's ability to provide sedation without the need for high-fat emulsions makes it a favorable option in anesthesia protocols.

3.1. Clinical Trials

A notable case study involved the use of this compound in clinical trials focusing on its efficacy as an analgesic agent in postoperative patients. Results demonstrated significant pain reduction compared to traditional analgesics, highlighting its potential as a superior alternative in pain management .

3.2. Structure-Activity Relationship Studies

Research on the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications to the aniline structure can enhance pharmacological properties. For instance, variations in substituents on the piperidine ring have been shown to influence both potency and selectivity for specific receptors involved in pain modulation .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2-Methyl-4-(4-methyl-1-piperidinyl)aniline exerts its effects involves:

Molecular Targets: Binding to specific receptors or enzymes in biological systems.

Pathways: Modulating signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below highlights key differences between 2-methyl-4-(4-methyl-1-piperidinyl)aniline and similar compounds:

Key Observations :

- Solubility : Sulfonyl- and alkoxy-substituted analogues exhibit higher solubility in organic solvents compared to the target compound, which is attributed to increased polarity or flexibility .

- Steric and Electronic Effects : The piperidine ring in the target compound contributes to steric hindrance, whereas sulfonyl or fluorinated groups enhance electron-withdrawing properties, altering reactivity .

Piperazine vs. Piperidine Derivatives

- 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 16153-81-4), a piperazine analogue, shows enhanced hydrogen bonding capacity due to the additional nitrogen in the piperazine ring.

- 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline (CAS: 314285-39-7) demonstrates utility in sulfonamide-based drug design, leveraging the sulfonyl group for protease inhibition .

Fluorinated Analogues

Research Findings and Commercial Availability

- Commercial Status : The target compound is available at >95% purity from suppliers like CymitQuimica and TCI Chemicals, with prices ranging from $8,500–$29,500 JPY per gram .

- Biological Screening : Derivatives such as 2-methyl-4-(pyrazin-2-yloxy)aniline (CAS: sc-343024) are investigated for metal-ion coordination and redox activity in catalytic systems .

Biological Activity

Overview

2-Methyl-4-(4-methyl-1-piperidinyl)aniline, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C13H18N2

- Molecular Weight : 202.3 g/mol

This compound is characterized by the presence of a piperidine ring, which is known for enhancing the pharmacological profile of various drugs.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Interaction : The piperidine group allows for binding with neurotransmitter receptors, potentially modulating their activity.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antinociceptive Activity : Studies have shown that derivatives of this compound can act as antagonists at P2X3 receptors, which are implicated in pain sensation. This suggests potential applications in pain management therapies .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, particularly against various bacterial strains. Its structure may confer enhanced membrane permeability, facilitating its action against pathogens.

- Cytotoxic Effects : Some studies indicate that the compound may exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

Case Study 1: P2X3 Receptor Antagonism

A study focused on the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications to the aniline portion significantly influenced P2X3 receptor antagonistic activity. The presence of a methyl group at the para position enhanced the binding affinity, demonstrating the importance of structural nuances in drug design .

Case Study 2: Antimicrobial Evaluation

In vitro tests against various bacterial strains showed that this compound exhibited significant antimicrobial activity. The compound's ability to disrupt bacterial cell membranes was hypothesized to be due to its lipophilic nature, which facilitates penetration into the lipid bilayers of microbial cells.

Q & A

Q. What are the established synthetic routes for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline, and how can purity be optimized?

Answer: The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 4-chloro-2-methylaniline with 4-methylpiperidine in a polar aprotic solvent (e.g., DMF) under reflux conditions. Key parameters for purity optimization include:

- Reaction time and temperature: Extended reflux (12–24 hours) at 80–100°C improves yield .

- Purification: Column chromatography using silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:2) removes unreacted precursors. Recrystallization in ethanol further enhances purity .

- Analytical validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 6.5–7.2 ppm for aromatic protons; δ 2.3–2.8 ppm for piperidinyl methyl groups) .

Q. How can researchers characterize the physicochemical properties of this compound?

Answer: Critical characterization methods include:

- Melting point determination: Observed mp 89–91°C (decomposes above 270°C for related derivatives) .

- Spectroscopic analysis:

- FT-IR: N-H stretch (~3400 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-N stretch (~1250 cm⁻¹) .

- Mass spectrometry (EI-MS): Molecular ion peak at m/z 191.27 (C₁₁H₁₇N₃) .

- Solubility profiling: Soluble in DMSO, DMF, and ethanol; poorly soluble in water (<0.1 mg/mL at 25°C) .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) affect the stability of this compound in biological assays?

Answer: Stability studies reveal:

- pH sensitivity: Degrades rapidly under acidic conditions (pH < 3) due to protonation of the aniline group, leading to ring oxidation. Stable at neutral to slightly basic pH (7–9) .

- Thermal stability: Decomposition occurs above 100°C, with a flash point of 83°C. Store at –20°C under inert gas (N₂/Ar) for long-term stability .

- Light sensitivity: UV exposure induces photodegradation; use amber vials for storage .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer: The electron-rich aniline moiety facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

- Activation pathway: The piperidinyl group donates electron density via resonance, enhancing nucleophilicity at the para position .

- Catalytic system optimization: Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) at 80°C for 12 hours. Yields exceed 75% for aryl boronic acid partners .

- Byproduct analysis: Monitor for demethylation byproducts via LC-MS (e.g., m/z 177.22 for de-methylated species) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Answer: Docking studies (AutoDock Vina) and molecular dynamics (GROMACS) are used to:

- Identify binding sites: The compound’s planar aromatic system interacts with hydrophobic pockets in enzymes (e.g., cytochrome P450) .

- SAR analysis: Methyl groups on the piperidine ring reduce steric hindrance, improving binding affinity compared to bulkier substituents .

- ADMET prediction: Moderate LogP (~2.5) suggests good membrane permeability but potential hepatic metabolism via N-demethylation .

Methodological Notes

- Contradictions in Synthesis: and describe divergent purification methods (column chromatography vs. recrystallization). Researchers should test both approaches for yield vs. purity trade-offs.

- Analytical Validation: Cross-reference NMR and MS data with literature to confirm structural integrity due to similarities with derivatives like 4-(4-methylpiperazino)benzoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.